molecular formula C12H12N2O B1598028 (4-Methyl-2-phenylpyrimidin-5-yl)methanol CAS No. 342405-27-0

(4-Methyl-2-phenylpyrimidin-5-yl)methanol

Cat. No. B1598028
M. Wt: 200.24 g/mol
InChI Key: LXJHDOHHZSZIMJ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The molecular weight of “(4-Methyl-2-phenylpyrimidin-5-yl)methanol” is 200.24 g/mol. Other physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Application Summary

“(4-Methyl-2-phenylpyrimidin-5-yl)methanol” is used in the synthesis of new compounds for the development of more potent and effective targeted kinase inhibitors (TKIs) . These TKIs are being studied for their potential as anticancer therapeutics .

Methods of Application

A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were synthesized in three steps with high yields . The synthesis process involved the use of “(4-Methyl-2-phenylpyrimidin-5-yl)methanol” as a building block .

Results or Outcomes

Among the synthesized compounds, namely 5e, 5h, 5k, and 5l, promising cytotoxic effects were observed against four different cancer cell lines, with IC50 values ranging from 29 to 59 µM . Notably, compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM . This was comparable to the well-known TKI sunitinib (IC50 = 261 nM) . Mechanistic investigations revealed that compound 5k could induce cell cycle arrest and apoptosis in HepG2 cells .

Safety And Hazards

A Material Safety Data Sheet (MSDS) for “(4-Methyl-2-phenylpyrimidin-5-yl)methanol” is available for viewing and download at Echemi.com . This document provides information about the potential hazards of the compound and how to handle it safely.

properties

IUPAC Name

(4-methyl-2-phenylpyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-11(8-15)7-13-12(14-9)10-5-3-2-4-6-10/h2-7,15H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJHDOHHZSZIMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380144
Record name (4-methyl-2-phenylpyrimidin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-2-phenylpyrimidin-5-yl)methanol

CAS RN

342405-27-0
Record name (4-Methyl-2-phenylpyrimidin-5-yl)methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342405-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-methyl-2-phenylpyrimidin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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